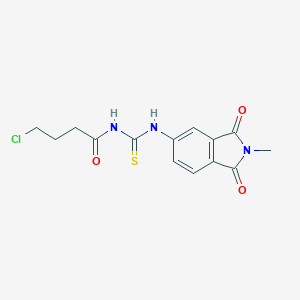![molecular formula C22H20INO5 B283796 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283796.png)
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has been extensively researched in the field of medicinal chemistry. It has shown promising results in various scientific studies, especially in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has exhibited antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new drugs that incorporate this compound as an active ingredient. Another potential direction is the study of the compound's effects on other disease states, such as neurodegenerative diseases. Additionally, further research is needed to fully elucidate the compound's mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with ethoxyacetic acid to form 4-methoxyphenylacetic acid ethyl ester.
The next step involves the reaction of the ethyl ester with allyl alcohol in the presence of sodium hydride to form the allyl ether. The final step involves the reaction of the allyl ether with 5-iodo-2-hydroxybenzaldehyde in the presence of acetic acid to form 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
The compound 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
Formule moléculaire |
C22H20INO5 |
|---|---|
Poids moléculaire |
505.3 g/mol |
Nom IUPAC |
(4Z)-4-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H20INO5/c1-4-10-28-20-17(23)11-14(13-19(20)27-5-2)12-18-22(25)29-21(24-18)15-6-8-16(26-3)9-7-15/h4,6-9,11-13H,1,5,10H2,2-3H3/b18-12- |
Clé InChI |
WIUOSPIJQFVSPA-PDGQHHTCSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC=C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC=C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-acetyl-5-(4-ethoxyphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283714.png)
![5-(4-Ethoxyphenyl)-1,3-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B283715.png)
![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283716.png)
![N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B283717.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283721.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)

![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B283731.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283735.png)
![3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283736.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283738.png)